molecular formula C16H18BrNO2S B10969655 N-(4-bromo-2-methylphenyl)-4-propylbenzenesulfonamide

N-(4-bromo-2-methylphenyl)-4-propylbenzenesulfonamide

Cat. No.: B10969655
M. Wt: 368.3 g/mol
InChI Key: POOVFGHJYLHXJL-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propyl group and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Sulfonamide Formation: The brominated intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.

    Propylation: Finally, the compound is propylated using propyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-BROMO-2-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for drug development.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 4-Hydroxy-N-(4-methylphenyl)benzamide
  • 4-Hydroxy-N-(2-methoxyphenyl)benzamide

Uniqueness

N-(4-BROMO-2-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the propyl group differentiates it from other sulfonamides, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-propylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-3-4-13-5-8-15(9-6-13)21(19,20)18-16-10-7-14(17)11-12(16)2/h5-11,18H,3-4H2,1-2H3

InChI Key

POOVFGHJYLHXJL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C

Origin of Product

United States

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